molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8

Ethyl 3,3,3-trifluoropropanoate

Cat. No.: B1273106
CAS No.: 352-23-8
M. Wt: 156.1 g/mol
InChI Key: FMDMKDPUFQNVSH-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H7F3O2. It is a colorless liquid with a sweet, fruity odor and is used in various applications ranging from industrial solvents to flavoring agents . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Safety and Hazards

Ethyl 3,3,3-trifluoropropanoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Ethyl 3,3,3-trifluoropropanoate is a chemical compound used in various applications, including as a reagent in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these processes.

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it has been used in Rhodium (III)-catalyzed defluorinative reactions, where it undergoes sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in organic synthesis reactions. It is used as a reagent in the synthesis of other compounds . .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, in a Rhodium (III)-catalyzed defluorinative reaction, it contributes to the synthesis of 1,3,4-functionalized isoquinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3,3,3-trifluoropropanoate can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form trifluoropropanoic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: Formation of substituted ethyl esters.

    Reduction: Formation of 3,3,3-trifluoropropanol.

    Oxidation: Formation of 3,3,3-trifluoropropanoic acid.

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoropropanoate
  • Ethyl 2-bromo-3,3,3-trifluoropropanoate
  • 3,3,3-Trifluoropropionic acid

Comparison: this compound is unique due to its specific ester group, which imparts different reactivity and physical properties compared to its methyl and bromo counterparts. Its use as an additive in lithium-ion batteries is particularly notable, as it significantly enhances performance at elevated temperatures .

Properties

IUPAC Name

ethyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDMKDPUFQNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382039
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-23-8
Record name ethyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3,3-Trifluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL Hastelloy shaker tube was loaded with 26.5 g (0.227 mole) chlorosulfuric acid, cooled in liquid nitrogen, evacuated and loaded with 30 g (0.225 mole) of 1,1,3,3,3-pentafluoropropene. The reaction vessel was allowed to warm and kept on a shaker at 40° C. at autogenous pressure for 6 hours. The pressure tube was unloaded, and the reaction mixture was added drop by drop into the flask containing 60 ml of ethanol at −10° C. over a 15 minute period. The reaction mixture was stirred overnight at 20° C. and then was poured into 200 ml of ice water. The organic layer was separated, washed with sodium bicarbonate, water, and dried under MgSO4. Distillation gave 31 g of CF3CH2COOEt (87%), bp 108-109° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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